
2-Chloro-4-iodo-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-iodo-1-nitrobenzene is a chemical compound with the molecular formula C6H3ClINO2 and a molecular weight of 283.45 . It is a solid substance .
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-4-iodo-1-nitrobenzene, such as nitrochlorobenzenes, typically involves the nitration of chlorobenzene . This reaction yields both the 2- and 4-nitro derivatives, which can be separated by crystallization and distillation .
Molecular Structure Analysis
The 2-Chloro-4-iodo-1-nitrobenzene molecule contains a total of 14 bonds. There are 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .
Chemical Reactions Analysis
Nitro compounds can undergo nucleophilic aromatic substitution reactions . The reaction involves the attack of a nucleophile on the aromatic ring, forming a cationic intermediate . The aromatic ring is then regenerated by the loss of a proton from the intermediate .
Physical And Chemical Properties Analysis
2-Chloro-4-iodo-1-nitrobenzene is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Electrochemical Sensing
One significant application of 2-Chloro-4-iodo-1-nitrobenzene and related compounds is in the field of electrochemical sensing. For instance, the in-situ pyrolytic synthesis of zinc stannate-graphitic carbon nitride nanocomposite material has shown potential in electrochemical sensing of nitrobenzene, indicating the relevance of similar nitrobenzene compounds in sensor development (Vinoth, Rajaitha, & Pandikumar, 2020).
Microbial Degradation
Research has shown that certain bacterial strains can utilize chloro-nitrobenzene compounds as a sole source of carbon, nitrogen, and energy. This highlights the role of these compounds in microbial degradation processes. A study on Pseudomonas acidovorans XII, for instance, demonstrated its ability to degrade 1-chloro-4-nitrobenzene (Shah, 2014).
Halogenation Reactions
2-Chloro-4-iodo-1-nitrobenzene and related compounds are also significant in halogenation reactions. For example, research has been conducted on the ring halogenations of polyalkylbenzenes, utilizing various halogenating agents and catalysts. This area of study underscores the importance of chloro-nitrobenzene compounds in chemical synthesis (Bovonsombat & Mcnelis, 1993).
Catalysis and Chemical Synthesis
These compounds are also used in catalysis and other chemical synthesis processes. For instance, research on zeolite catalysis of aromatic nitrations with dinitrogen pentoxide involves the use of chloro-nitrobenzene compounds, showcasing their role in facilitating specific chemical reactions (Claridge et al., 1999).
Nanotechnology
In nanotechnology, chloro-nitrobenzene compounds have been used in the construction of nanowires on graphite, demonstrating their utility in the development of nanostructured materials (Jiang, Wang, & Deng, 2007).
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-4-iodo-1-nitrobenzene is the benzene ring in organic compounds. The benzene ring is a key structural component in many organic compounds, and its reactivity plays a crucial role in the synthesis of various chemical derivatives .
Mode of Action
2-Chloro-4-iodo-1-nitrobenzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-4-iodo-1-nitrobenzene are primarily those involving the synthesis of benzene derivatives. The compound’s electrophilic aromatic substitution mechanism plays a key role in these pathways, facilitating the formation of new chemical structures .
Pharmacokinetics
Given its chemical structure, it is likely that these properties would be influenced by factors such as its solubility, stability, and reactivity .
Result of Action
The molecular and cellular effects of 2-Chloro-4-iodo-1-nitrobenzene’s action are largely dependent on the specific context in which it is used. In general, its interaction with benzene rings can lead to the formation of a wide range of chemical derivatives, potentially influencing various biochemical processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-iodo-1-nitrobenzene. Factors such as temperature, pH, and the presence of other chemical species can affect its reactivity and the outcomes of its interactions with benzene rings .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Direcciones Futuras
The hydrogenation of 1-iodo-4-nitrobenzene, a compound similar to 2-Chloro-4-iodo-1-nitrobenzene, has been studied as a model reaction to assess the catalytic performance of prepared catalysts . The addition of a promoter affected the reducibility of Ru nanoparticles as well as the performance of the catalyst in the hydrogenation reaction . This suggests potential future directions for research into the reactivity and applications of 2-Chloro-4-iodo-1-nitrobenzene.
Propiedades
IUPAC Name |
2-chloro-4-iodo-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZDMPIWHWAUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-1-nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2822324.png)
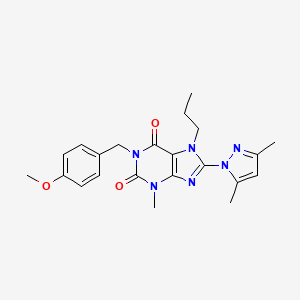
![N'-(6-bromo-4-phenylquinazolin-2-yl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B2822330.png)
![1'-(2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2822331.png)

![[4-(1,2-Diaminoethyl)phenyl]methanol;dihydrochloride](/img/structure/B2822334.png)
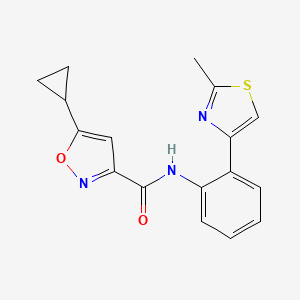
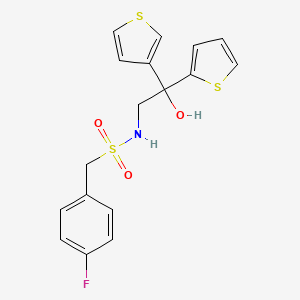
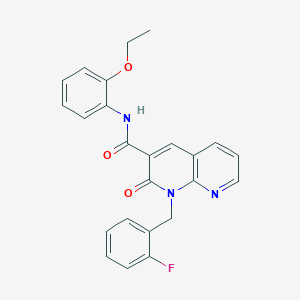
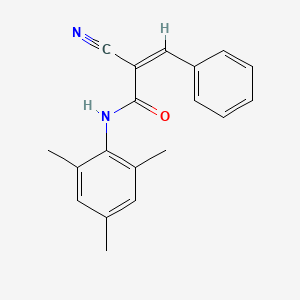
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2822341.png)
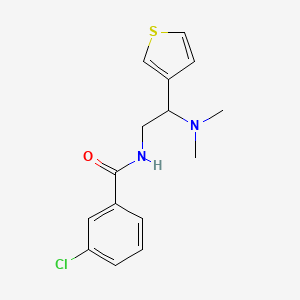
![methyl 2-{[(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2822344.png)